4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine
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Overview
Description
4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of cyclopropylamine with a suitable pyrazine derivative, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound acts as an inhibitor or modulator .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
Uniqueness
4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and fused ring system contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(12-3-5-16-6-4-12)18-7-8-19-13(10-18)9-14(17-19)11-1-2-11/h3-6,9,11H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUSMZRWHBRJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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